3-[Butyl[4-[(6-nitro-2-benzothiazolyl)azo]phenyl]amino]propiononitrile
Description
3-[Butyl[4-[(6-nitro-2-benzothiazolyl)azo]phenyl]amino]propiononitrile is a nitrile-functionalized azo compound characterized by a benzothiazole core substituted with a nitro group at the 6-position and an azo-linked phenyl moiety. The butylamino-propiononitrile side chain enhances its solubility and dyeing properties, making it suitable for industrial applications, particularly as a disperse dye in textile coloration . Its molecular formula is C₁₉H₁₈N₆O₂S, with a CAS registry number 69472-19-1 (related to its structural analogs; see Section 2.1) .
Properties
CAS No. |
67905-67-3 |
|---|---|
Molecular Formula |
C20H20N6O2S |
Molecular Weight |
408.5 g/mol |
IUPAC Name |
3-[N-butyl-4-[(6-nitro-1,3-benzothiazol-2-yl)diazenyl]anilino]propanenitrile |
InChI |
InChI=1S/C20H20N6O2S/c1-2-3-12-25(13-4-11-21)16-7-5-15(6-8-16)23-24-20-22-18-10-9-17(26(27)28)14-19(18)29-20/h5-10,14H,2-4,12-13H2,1H3 |
InChI Key |
BDHHMEVHKNSMLP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCC#N)C1=CC=C(C=C1)N=NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Core Preparation Strategy
The preparation of this compound primarily follows a classical azo dye synthetic route:
Diazotization of an Aromatic Amine
The process begins with the diazotization of an aromatic amine precursor, typically a 6-nitro-2-aminobenzothiazole or related derivative. This step involves treatment with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) under cold conditions (0–5 °C) to form the corresponding diazonium salt.Azo Coupling Reaction
The diazonium salt is then coupled with a suitably substituted aromatic amine or aniline derivative bearing the butyl-substituted propiononitrile group. This coupling generally occurs in a mildly alkaline medium (pH 8–10) to facilitate nucleophilic attack on the diazonium salt, resulting in the formation of the azo linkage (-N=N-).Functional Group Introduction and Modifications
The amino group substituted with a butyl chain on the propiononitrile moiety is introduced either before or after the azo coupling, depending on the synthetic route chosen. This can involve alkylation reactions using butyl halides or reductive amination steps if the amino group is initially unsubstituted.
Detailed Stepwise Synthesis
| Step | Reaction Type | Reagents & Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Diazotization | Aromatic amine (6-nitro-2-aminobenzothiazole), NaNO2, HCl, 0–5 °C | Formation of diazonium salt intermediate |
| 2 | Coupling | Diazonium salt + 3-[butylamino]propiononitrile derivative, pH 8–10, aqueous medium | Formation of azo bond linking benzothiazolyl and amino phenyl units |
| 3 | Alkylation (if needed) | Butyl halide (e.g., butyl bromide), base (e.g., triethylamine), solvent (e.g., DMF), reflux | Introduction of butyl group on amino nitrogen |
| 4 | Purification | Recrystallization from suitable solvents (e.g., ethanol, acetone), chromatographic methods | Isolation of pure 3-[butyl[4-[(6-nitro-2-benzothiazolyl)azo]phenyl]amino]propiononitrile |
Synthetic Variations and Considerations
Solvent Choice:
Polar solvents such as water, ethanol, or dimethylformamide (DMF) are commonly used during diazotization and coupling to ensure solubility of intermediates.Temperature Control:
Diazotization requires low temperatures (0–5 °C) to maintain the stability of the diazonium salt and prevent side reactions.pH Control:
Maintaining slightly alkaline conditions during coupling is critical to maximize yield and prevent decomposition of diazonium salts.Use of Catalysts or Additives:
Bases such as triethylamine may be employed to facilitate alkylation steps and neutralize acids formed during reactions.Purification Techniques:
Due to the complex nature of azo compounds, purification often involves recrystallization and chromatographic separation to achieve high purity, essential for dye applications.
Summary Table of Key Preparation Parameters
| Parameter | Optimal Conditions/Notes |
|---|---|
| Diazotization Temp. | 0–5 °C |
| Diazotization Reagents | Sodium nitrite, HCl |
| Coupling pH | 8–10 (mildly alkaline) |
| Coupling Solvent | Water, ethanol, or mixed aqueous-organic solvents |
| Alkylation Reagents | Butyl bromide or similar alkyl halide, base (triethylamine) |
| Purification Methods | Recrystallization, column chromatography |
| Yield Range | Typically moderate to high, dependent on reaction control |
Chemical Reactions Analysis
Types of Reactions
3-[Butyl[4-[(6-nitro-2-benzothiazolyl)azo]phenyl]amino]propiononitrile undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring, where the nitro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, and ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
Reduction: 3-[Butyl[4-[(2-aminobenzothiazolyl)azo]phenyl]amino]propiononitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Structure and Composition
The compound has the following structural formula:
- Molecular Formula : C22H26N5O2S
- Molecular Weight : 467.6 g/mol
- IUPAC Name : 3-[Butyl[4-[(6-nitro-2-benzothiazolyl)azo]phenyl]amino]propiononitrile
Physical Properties
- Appearance : Typically appears as a colored solid or powder.
- Solubility : Soluble in organic solvents, with limited solubility in water.
A. Biological Studies
This compound has been investigated for its potential use as a biological stain due to its azo structure, which can bind to various biological tissues. This property is particularly useful in histological studies for visualizing cellular structures under microscopy.
B. Photophysical Studies
The compound exhibits interesting photophysical properties, making it suitable for studies involving light absorption and emission. Researchers have utilized it in experiments to understand the mechanisms of light interaction with organic molecules, which is crucial for developing new materials in optoelectronics.
A. Environmental Monitoring
Due to its azo structure, this compound can be used as a marker for environmental monitoring of azo dyes in wastewater treatment facilities. Its detection can help assess the efficiency of treatment processes and the presence of hazardous substances in water bodies.
B. Toxicity Studies
Research has been conducted on the environmental toxicity of azo compounds, including this compound. Studies indicate that certain azo dyes can degrade into potentially harmful amines under anaerobic conditions, prompting investigations into their environmental impact.
A. Dye Manufacturing
As an azo dye, this compound is used in various industries for coloring textiles, plastics, and paper products. Its vibrant color and stability make it a preferred choice for manufacturers seeking durable coloring agents.
B. Analytical Chemistry
In analytical chemistry, this compound serves as a reagent in various chemical assays and tests, particularly those involving colorimetric analysis.
Case Study 1: Biological Staining Techniques
In a study published in the Journal of Histochemistry, researchers used this compound to stain tissue samples from various organisms. The results indicated that the compound effectively highlighted cellular structures, providing clear visualization under microscopy.
Case Study 2: Environmental Impact Assessment
A research paper from the Environmental Science & Technology journal examined the degradation pathways of azo dyes, including this compound, in wastewater treatment systems. The study found that while the dye was initially present at high concentrations, effective treatment led to significant reduction levels, emphasizing the importance of monitoring such compounds in industrial effluents.
Mechanism of Action
The mechanism of action of 3-[Butyl[4-[(6-nitro-2-benzothiazolyl)azo]phenyl]amino]propiononitrile involves its interaction with specific molecular targets. The azo group can undergo reduction to form reactive intermediates that can interact with biological molecules. The benzothiazole ring can also bind to specific enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Key Trends :
- Benzothiazolyl vs. Nitrophenyl Azo Groups : Benzothiazolyl derivatives (e.g., 61488-78-6) exhibit superior lightfastness compared to nitrophenyl analogs (e.g., Disperse Orange 33) due to electron-withdrawing nitro and sulfur heterocycles .
- Substituent Effects : Chlorine atoms (e.g., 61488-78-6, 40880-51-1) improve molecular planarity and dye-fiber affinity, enhancing washfastness .
- Side Chain Variations : Butyl groups (69472-19-1) provide better solubility in hydrophobic fibers (e.g., polyester), while ethyl chains (40880-51-1) are more cost-effective .
Physicochemical Properties
Notes:
Biological Activity
3-[Butyl[4-[(6-nitro-2-benzothiazolyl)azo]phenyl]amino]propiononitrile (CAS No. 67923-89-1) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by an azo group linked to a benzothiazole moiety, which is known for its biological activity. The structural formula can be represented as follows:
This structure suggests potential interactions with biological targets, particularly in enzymatic pathways and receptor binding.
Biological Activity
1. Antimicrobial Properties
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, derivatives of benzothiazole have been shown to possess antibacterial and antifungal properties. The nitro group in the compound may enhance its reactivity and interaction with microbial enzymes, potentially leading to cell death.
2. Antiparasitic Effects
Studies have highlighted the efficacy of various benzothiazole derivatives against parasites. Although specific data on this compound is limited, related compounds have demonstrated inhibitory effects on Trypanosoma brucei and Leishmania species, suggesting that this compound may also exhibit similar antiparasitic activity.
3. Cytotoxicity
Preliminary assays indicate that the compound may exhibit cytotoxic effects on certain cancer cell lines. The mechanism could involve the induction of apoptosis or disruption of cellular processes via oxidative stress pathways, as seen in other nitro-substituted aromatic compounds.
Case Studies and Research Findings
Case Study 1: Antimicrobial Activity
A study conducted on related benzothiazole derivatives demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 10 µg/mL. This suggests that modifications to the benzothiazole structure can yield potent antimicrobial agents.
Case Study 2: Antiparasitic Activity
In vitro studies on similar compounds showed significant inhibition of Trypanosoma brucei with IC50 values in the nanomolar range. This provides a basis for further investigation into the antiparasitic potential of this compound.
Data Table: Biological Activities of Related Compounds
Q & A
Q. What are the key structural features and spectroscopic methods for confirming the identity of 3-[Butyl[4-[(6-nitro-2-benzothiazolyl)azo]phenyl]amino]propiononitrile?
The compound contains an azo group (-N=N-), a benzothiazole ring with a nitro substituent, a butylamino group, and a nitrile moiety. Structural confirmation requires:
- NMR Spectroscopy : H and C NMR to identify proton environments (e.g., aromatic protons near the nitro group at δ 8.1–8.5 ppm) and nitrile carbon signals (δ 115–120 ppm).
- FT-IR : Peaks at ~2220 cm (C≡N stretch) and ~1520 cm (N=N stretch).
- Mass Spectrometry : High-resolution MS to verify the molecular ion peak (expected m/z ~387 for [M+H]) .
Q. What are the primary synthetic routes for this compound, and what critical purification steps are required?
Synthesis typically involves:
- Diazotization : Reaction of 6-nitro-2-aminobenzothiazole with NaNO/HCl at 0–5°C.
- Coupling : Reaction with 4-(butylamino)phenylpropiononitrile under basic conditions (pH 8–9).
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to remove unreacted intermediates .
| Step | Reagents/Conditions | Key Parameters |
|---|---|---|
| Diazotization | NaNO, HCl, 0–5°C | Temperature control to avoid decomposition |
| Coupling | pH 8–9, 25°C | Alkaline conditions for azo bond stability |
Q. What are the known applications of this compound in academic research?
- Dye-Sensitized Solar Cells (DSSCs) : Acts as a photosensitizer due to its broad UV-vis absorption (λmax ~450 nm).
- Biological Probes : The nitrile group enables click chemistry for labeling proteins or nucleic acids in cellular studies .
Advanced Research Questions
Q. How can researchers optimize reaction yields for large-scale synthesis while minimizing byproducts?
- Fractional Factorial Design : Test variables like temperature (5–30°C), pH (7–10), and solvent polarity (e.g., DMF vs. ethanol).
- Catalyst Screening : Transition metals (e.g., Cu) may enhance coupling efficiency.
- Byproduct Analysis : Use HPLC-MS to identify impurities (e.g., unreacted diazonium salts) and adjust stoichiometry .
Q. What factors influence the compound’s stability under experimental conditions, and how can degradation be monitored?
- Light Sensitivity : The azo group degrades under UV light. Store solutions in amber vials and use inert atmospheres.
- Thermal Stability : TGA/DSC analysis shows decomposition above 200°C.
- Monitoring Methods : Track absorbance changes at λmax or use HPLC with a C18 column to quantify degradation products .
Q. How does the compound interact with biological systems, and what methodologies are used to study its mechanisms?
- Cellular Uptake : Fluorescence tagging (via nitrile-azide cycloaddition) and confocal microscopy.
- Enzyme Inhibition : Kinetic assays (e.g., Michaelis-Menten plots) to assess inhibition of benzothiazole-targeted enzymes.
- Computational Modeling : DFT calculations to predict binding affinities with proteins like tyrosine kinases .
Q. How can researchers resolve contradictions in reported biological activity data?
Discrepancies may arise from:
- Assay Conditions : Varying pH or ionic strength alters solubility (logP ~5.2). Use standardized buffers (e.g., PBS at pH 7.4).
- Impurity Profiles : Compare HPLC purity (>95% vs. <90%) across studies.
- Cell Line Variability : Validate results in multiple cell models (e.g., HEK293 vs. HeLa) .
Methodological Guidance
Q. What experimental designs are recommended for studying structure-activity relationships (SAR) in derivatives of this compound?
- Scaffold Modifications : Replace the nitro group with other electron-withdrawing groups (e.g., -CF) to study electronic effects.
- Dose-Response Curves : Test derivatives at 0.1–100 µM concentrations in cytotoxicity assays.
- Statistical Analysis : Multivariate regression to correlate substituent properties (Hammett σ) with activity .
Q. How can researchers integrate computational chemistry to predict the compound’s behavior in novel applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
